molecular formula C10H11ClF3NO B12953709 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine

1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine

Cat. No.: B12953709
M. Wt: 253.65 g/mol
InChI Key: NLZCMNYQXLUYPF-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a chloro, trifluoromethyl, and methoxy group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine typically involves multiple steps, starting with the preparation of the key intermediate, 2-Chloro-5-(trifluoromethyl)phenylboronic acid. This intermediate can be synthesized via a Suzuki-Miyaura coupling reaction, which involves the reaction of 2-Chloro-5-(trifluoromethyl)phenylboronic acid with appropriate aryl halides under palladium-catalyzed conditions

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit thymidylate synthase, an enzyme involved in DNA synthesis, thereby affecting cell proliferation .

Comparison with Similar Compounds

1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxyethanamine

InChI

InChI=1S/C10H11ClF3NO/c1-16-5-9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-4,9H,5,15H2,1H3

InChI Key

NLZCMNYQXLUYPF-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=C(C=CC(=C1)C(F)(F)F)Cl)N

Origin of Product

United States

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